

Physical and chemical characteristics of D-(-)Pantolactone-d6

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Compound of Interest

Compound Name: D-(-)-Pantolactone-d6

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An In-depth Technical Guide to D-(-)-Pantolactone-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of **D-(-)-Pantolactone-d6**, a deuterated analog of D-(-)-Pantolactone. This isotopically labeled compound is a critical tool in various research and development applications, particularly as an internal standard in bioanalytical studies. This document outlines its properties, relevant experimental protocols, and its role in biological pathways.

Core Physical and Chemical Characteristics

D-(-)-Pantolactone-d6, also known as (3R)-Dihydro-3-hydroxy-4,4-(dimethyl-d6)-2(3H)-furanone, is the deuterated form of D-(-)-Pantolactone, with six deuterium atoms replacing the hydrogen atoms on the two methyl groups. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of D-(-)-Pantolactone or its metabolites.

Quantitative Data Summary

The physical and chemical properties of **D-(-)-Pantolactone-d6** are summarized in the table below. Data for the non-deuterated analog, D-(-)-Pantolactone, is also provided for comparison, as many of its properties are expected to be nearly identical.



Property	D-(-)-Pantolactone-d6	D-(-)-Pantolactone
Molecular Formula	C ₆ H ₄ D ₆ O ₃	C ₆ H ₁₀ O ₃
Molecular Weight	136.18 g/mol	130.14 g/mol
CAS Number	1398065-88-7	599-04-2
Appearance	White to off-white solid	White crystalline powder or crystals
Melting Point	Not specified, expected to be similar to non-deuterated form	88-93 °C
Boiling Point	Not specified, expected to be similar to non-deuterated form	120-122 °C @ 15 mmHg
Optical Rotation	Not specified	-48° to -52° (c=2 in water)
Purity (Isotopic)	Typically ≥98%	N/A
Solubility	Soluble in water, ethanol, ether, dichloromethane, and chloroform.	Soluble in water, ethanol, ether, dichloromethane, and chloroform.

Spectroscopic Data

While specific spectra for **D-(-)-Pantolactone-d6** are not readily available in public domains, the following data for its non-deuterated counterpart, D-(-)-Pantolactone, provides a close approximation. For **D-(-)-Pantolactone-d6**, one would expect to see a molecular ion peak in the mass spectrum shifted by +6 m/z units and an absence of signals corresponding to the methyl protons in the ¹H NMR spectrum.

- ¹H NMR Spectrum (of D-(-)-Pantolactone): Key signals are observed for the protons of the lactone ring and the hydroxyl group.
- ¹³C NMR Spectrum (of D-(-)-Pantolactone): Shows characteristic peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, and the carbons of the methyl groups.
- FTIR Spectrum (of D-(-)-Pantolactone): Displays characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.



• Mass Spectrum (of D-(-)-Pantolactone): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns of the lactone ring.

Biological Significance and Signaling Pathway

D-(-)-Pantolactone is a precursor in the biosynthesis of pantothenic acid, also known as Vitamin B5. Pantothenic acid is an essential nutrient that plays a crucial role in the synthesis of Coenzyme A (CoA), a vital cofactor for numerous metabolic reactions.

The biosynthetic pathway from pantothenic acid to Coenzyme A involves a series of five enzymatic steps. The diagram below illustrates this critical metabolic pathway.



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Biosynthesis of Coenzyme A from Pantothenic Acid.

Experimental Protocols

D-(-)-Pantolactone-d6 is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of pantothenic acid and its metabolites in biological matrices.

General Protocol for Quantification of Pantothenic Acid using D-(-)-Pantolactone-d6 as an Internal Standard

This protocol provides a general workflow for the analysis of pantothenic acid in a biological sample (e.g., plasma, urine) using **D-(-)-Pantolactone-d6** as an internal standard.

1. Sample Preparation:







- Thaw the biological samples on ice.
- To a known volume of the sample (e.g., 100 μL), add a known amount of **D-(-)- Pantolactone-d6** solution in a suitable solvent (e.g., methanol) to serve as the internal standard.
- Perform protein precipitation by adding a solvent such as acetonitrile or methanol.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

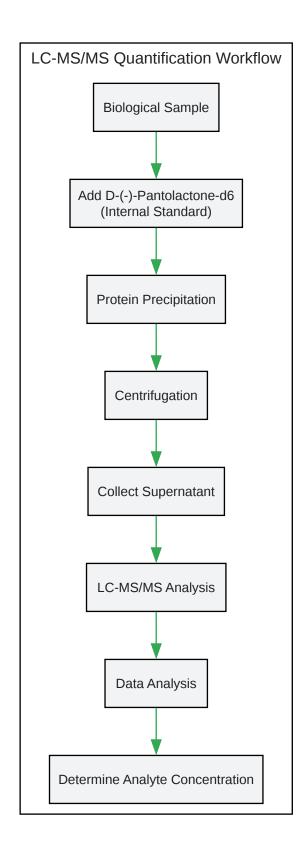
- Inject the supernatant into an LC-MS/MS system.
- Liquid Chromatography (LC): Separate the analyte (pantothenic acid) from other matrix components using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid).
- Tandem Mass Spectrometry (MS/MS): Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for both pantothenic acid and **D-(-)-Pantolactone-d6** should be monitored.

3. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

The following diagram illustrates the general workflow of this experimental protocol.





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Workflow for analyte quantification using an internal standard.



Conclusion

D-(-)-Pantolactone-d6 is an invaluable tool for researchers and scientists in the field of drug development and metabolic studies. Its well-defined physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, enable accurate and precise quantification of D-(-)-Pantolactone and its biologically important successor, pantothenic acid. The methodologies and pathway information provided in this guide serve as a foundational resource for the effective application of this compound in a laboratory setting.

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